N-Cyclopropyl-N-(3-ethylphenyl)thiourea
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Overview
Description
N-Cyclopropyl-N-(3-ethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropyl group and an ethylphenyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-(3-ethylphenyl)thiourea can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 3-ethylphenyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and the product is isolated through crystallization or chromatography.
Another method involves the use of thioacylation reactions, where thiourea derivatives are synthesized by reacting amines with carbon disulfide in an aqueous medium. This method is efficient and allows for the preparation of various substituted thiourea derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale thioacylation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-(3-ethylphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Cyclopropyl-N-(3-ethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: The compound is used in the production of dyes, elastomers, and photographic films.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-(3-ethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-Cyclopropyl-N-(3-ethylphenyl)thiourea can be compared with other thiourea derivatives such as:
N-Phenylthiourea: Lacks the cyclopropyl and ethyl groups, resulting in different chemical and biological properties.
N-Cyclohexyl-N-(3-ethylphenyl)thiourea: Contains a cyclohexyl group instead of a cyclopropyl group, leading to variations in steric and electronic effects.
N-Cyclopropyl-N-(4-methylphenyl)thiourea: Has a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
774545-81-2 |
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Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-cyclopropyl-1-(3-ethylphenyl)thiourea |
InChI |
InChI=1S/C12H16N2S/c1-2-9-4-3-5-11(8-9)14(12(13)15)10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H2,13,15) |
InChI Key |
KXNLPYQJWKCAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C2CC2)C(=S)N |
Origin of Product |
United States |
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